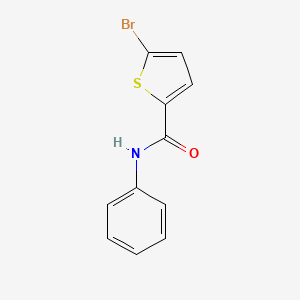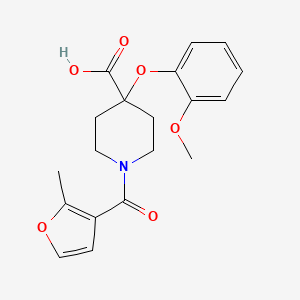![molecular formula C16H12Cl2N4O B5459754 3,4-dichloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5459754.png)
3,4-dichloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3,4-dichloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a 1,2,4-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the benzamide group. The 1,2,4-triazole ring could potentially be synthesized from a reaction involving a 1,3-dipolar cycloaddition . The benzamide group could be formed through a reaction involving a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group and the 1,2,4-triazole ring. The benzamide group would likely contribute to the compound’s polarity, while the 1,2,4-triazole ring could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzamide group and the 1,2,4-triazole ring. The benzamide group could potentially undergo hydrolysis to yield a carboxylic acid and an amine . The 1,2,4-triazole ring could potentially participate in reactions involving its nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzamide group could contribute to the compound’s solubility in polar solvents . The 1,2,4-triazole ring could potentially contribute to the compound’s stability and resistance to oxidation .Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its potential uses, particularly in the field of medicine. Given the known biological activities of compounds containing a benzamide group or a 1,2,4-triazole ring, this compound could potentially be developed as a new pharmaceutical drug .
Properties
IUPAC Name |
3,4-dichloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-22-9-19-21-15(22)10-3-2-4-12(7-10)20-16(23)11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPJTPVLMSYOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}nicotinamide](/img/structure/B5459693.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5459701.png)
![(2R*,3S*,6R*)-5-benzoyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5459702.png)
![ethyl 1-{[(4-fluorobenzyl)thio]acetyl}-3-piperidinecarboxylate](/img/structure/B5459705.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5459716.png)
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-azepanone](/img/structure/B5459735.png)

![8-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5459749.png)
![3-methyl-7-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5459752.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459756.png)


![1-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}ethanone](/img/structure/B5459778.png)
